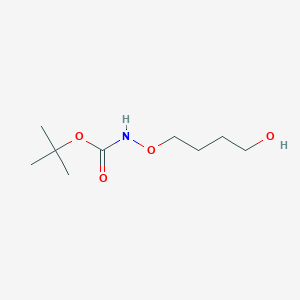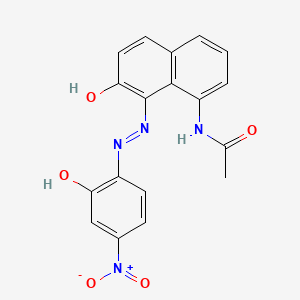
Acetamide, N-(7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenyl)- is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in inkjet printing due to its stability and solubility in organic solvents .
Preparation Methods
The synthesis of Acetamide, N-(7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenyl)- typically involves a multi-step process. The initial step often includes the diazotization of 2-hydroxy-4-nitroaniline, followed by coupling with 7-hydroxy-1-naphthalenylamine. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetamide, N-(7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Medicine: Research is ongoing into its potential use in medical diagnostics and as a therapeutic agent.
Mechanism of Action
The mechanism by which Acetamide, N-(7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenyl)- exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths, which excites electrons to higher energy states. This property is exploited in various applications, such as fluorescence microscopy and inkjet printing. The molecular targets and pathways involved in its action are related to its ability to form stable complexes with metals and other substrates .
Comparison with Similar Compounds
Similar compounds include other azo dyes such as:
Solvent Black 29: Known for its use in inkjet printing but classified as a reproductive toxin.
Solvent Black 27: Structurally similar to Solvent Black 29 but not yet classified as a reproductive toxin.
Acetamide, N-(7-hydroxy-8-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenyl)- is unique due to its non-toxic nature and excellent solubility and stability in organic solvents, making it a safer and more effective alternative for industrial applications .
Properties
CAS No. |
4325-96-6 |
|---|---|
Molecular Formula |
C18H14N4O5 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-[7-hydroxy-8-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C18H14N4O5/c1-10(23)19-14-4-2-3-11-5-8-15(24)18(17(11)14)21-20-13-7-6-12(22(26)27)9-16(13)25/h2-9,24-25H,1H3,(H,19,23) |
InChI Key |
WXJPNGWOIIZTRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
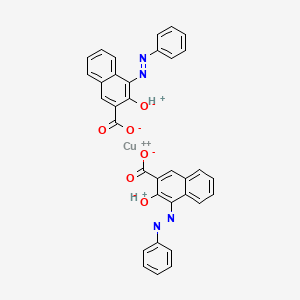
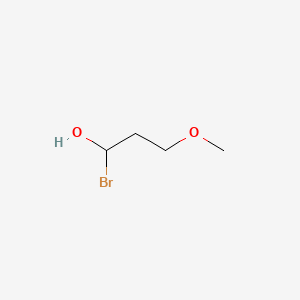


![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
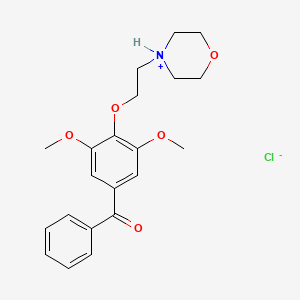
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)
![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)



